Product packaging for 2-Cyanofuran-3-sulfonyl chloride(Cat. No.:CAS No. 2247105-70-8)

2-Cyanofuran-3-sulfonyl chloride

Cat. No.: B2806119
CAS No.: 2247105-70-8
M. Wt: 191.59
InChI Key: GEURAJMNHKWGKN-UHFFFAOYSA-N
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Description

2-Cyanofuran-3-sulfonyl chloride (CAS 2247105-70-8) is a multifunctional heterocyclic building block of high value in research and development, particularly for the synthesis of complex molecules in medicinal chemistry . This compound, with the molecular formula C5H2ClNO3S and a molecular weight of 191.59 g/mol, features a reactive sulfonyl chloride group adjacent to a cyanofuran core . The sulfonyl chloride functional group is highly susceptible to nucleophilic attack, allowing researchers to efficiently form sulfonamide or sulfonate ester linkages under mild conditions . This reactivity makes the compound an excellent candidate for creating targeted libraries of novel compounds for high-throughput screening in drug discovery projects. Its primary research applications include serving as a key intermediate in the synthesis of potential pharmaceutical candidates. The presence of both the sulfonyl chloride and the nitrile group on the furan ring offers two distinct points for further chemical modification, enabling the generation of diverse molecular structures from a single, versatile precursor . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions, as sulfonyl chlorides are generally moisture-sensitive and corrosive .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClNO3S B2806119 2-Cyanofuran-3-sulfonyl chloride CAS No. 2247105-70-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanofuran-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClNO3S/c6-11(8,9)5-1-2-10-4(5)3-7/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEURAJMNHKWGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Cyanofuran 3 Sulfonyl Chloride and Analogues

Furan (B31954) Ring Synthesis and Functionalization for Cyano Introduction

The initial challenge in synthesizing the target compound lies in obtaining the 2-cyanofuran scaffold. Chemists have developed several strategies that can be broadly categorized into two approaches: building the furan ring with the cyano group already incorporated or adding the nitrile functionality to a pre-existing furan ring.

Cyclocondensation reactions offer an elegant and efficient method for constructing the substituted furan ring system in a single step from acyclic precursors. These methods are particularly advantageous as they allow for the direct incorporation of the cyano group during the ring-forming process.

One notable metal-free approach involves a Michael-addition/cyclization procedure between ene–yne–ketones and trimethylsilyl (B98337) cyanide (TMSCN) rsc.org. This reaction proceeds to deliver a diverse range of cyanofurans in high yields rsc.org. The process is believed to occur through a pathway clarified by deuterium-labeling experiments rsc.org.

Another powerful strategy is the tandem SNAr-cyclocondensation reaction. This method has been successfully employed in the synthesis of fluorinated 3-aminobenzofurans, which are analogues of the furan core rsc.orgnih.gov. The reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds using a base like DBU (1,8-Diazabicyclo organic-chemistry.orgundec-7-ene) leads to the formation of the furan ring fused to a benzene (B151609) ring rsc.orgnih.gov. This highlights a versatile strategy for creating complex furan-containing structures.

The regiochemistry of cyclocondensation reactions is a critical factor, and computational studies, such as DFT-B3LYP calculations, have been used to explain the outcomes by analyzing intermediates' stability, charge densities, and HOMO/LUMO coefficients nih.gov.

Table 1: Examples of Cyclocondensation Approaches to Cyanofurans
Starting MaterialsReagents/ConditionsProduct TypeKey FeaturesReference
Ene–yne–ketonesTMSCN, metal-freeSubstituted CyanofuransHigh yields, broad substrate scope. rsc.org
Perfluorobenzonitriles, α-HydroxycarbonylsDBUFluorinated 3-AminobenzofuransTandem SNAr-cyclocondensation. rsc.orgnih.gov

An alternative to building the ring with the cyano group in place is to introduce it onto a pre-formed furan scaffold. This approach often begins with readily available furan derivatives, such as furfural (B47365).

The industrial synthesis of 2-furonitrile (B73164), also known as 2-cyanofuran, is a prime example of this strategy. It typically involves the vapor-phase ammoxidation of furfural with ammonia (B1221849) over a bismuth molybdate (B1676688) catalyst at high temperatures (440–480 °C) wikipedia.org.

Laboratory-scale syntheses offer more varied methods. These include the oxidative dehydration of furfural in the presence of ammonia salts using reagents like hypervalent iodine compounds or N-bromosuccinimide wikipedia.org. Another common route is the dehydration of furfural aldoxime. This transformation can be achieved using various reagent systems, such as thionyl chloride-benzotriazole or triphenylphosphine-iodine, or simply by heating in a solvent like DMSO wikipedia.org. The direct conversion of furoic acid amide via flash vacuum pyrolysis also yields 2-furonitrile wikipedia.org.

Introduction of the Sulfonyl Chloride Moiety onto Furan Scaffolds

Once the 2-cyanofuran core is obtained, the next critical step is the introduction of the sulfonyl chloride group at the 3-position of the furan ring. This transformation is challenging due to the sensitivity of the furan ring to strong acids and oxidizing conditions often employed in sulfonation and chlorination reactions fayoum.edu.eg.

A common and reliable method for synthesizing sulfonyl chlorides is the conversion of the corresponding sulfonic acids. This two-step approach involves first sulfonating the furan ring to produce a furan sulfonic acid, which is then halogenated to the sulfonyl chloride.

A patented process for synthesizing furan sulfonamides demonstrates this principle. In this process, a furan ester is first treated with an electrophilic sulfonating agent, such as chlorosulfonic acid, to form the furan sulfonic acid intermediate. This isolated sulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent google.com.

The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic chemistry, but the choice of reagents and conditions is crucial, especially with sensitive substrates like furans. The goal is to achieve efficient conversion while minimizing side reactions like ring opening or polymerization.

Commonly used chlorinating agents include phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3) nih.govnih.gov. The reaction is often performed in the presence of an acid scavenger, such as pyridine (B92270), to neutralize the acidic byproducts google.com. For instance, a described procedure involves treating the furan sulfonic acid with phosphorus pentachloride and pyridine to yield the desired sulfonyl chloride google.com. The optimization of these conditions—including the choice of solvent (e.g., methylene (B1212753) chloride), reaction temperature, and duration—is essential for maximizing the yield and purity of the product google.com.

Table 2: Halogenation Reagents for Converting Furan Sulfonic Acids
Chlorinating ReagentTypical AdditiveAdvantagesPotential IssuesReference
Phosphorus pentachloride (PCl5)PyridineEffective for conversion.Harsh conditions, potential for side reactions. google.com
Thionyl chloride (SOCl2)None or catalytic DMFGaseous byproducts (SO2, HCl) are easily removed.Can be highly reactive. wikipedia.org
Phosphorus oxychloride (POCl3)NoneGenerally less reactive than PCl5 or SOCl2.May require higher temperatures. nih.govnih.gov

To improve efficiency, direct methods that combine sulfonation and chlorination into a single pot are highly desirable. Direct sulfonylation of aromatic compounds is often achieved using chlorosulfonic acid (ClSO3H) wikipedia.org.

Photocatalytic Approaches to Sulfonyl Chloride Formation

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild and selective methods for the formation of various functional groups, including sulfonyl chlorides. These reactions are typically initiated by a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) or energy transfer (EnT) processes to generate reactive radical intermediates.

The synthesis of aryl sulfonyl chlorides, for instance, can be achieved from various precursors such as thiols, thioacetates, or aryldiazonium salts. nih.gov A plausible photocatalytic route to 2-Cyanofuran-3-sulfonyl chloride could commence from a precursor like 3-amino-2-cyanofuran. This precursor could be converted to the corresponding diazonium salt, which then reacts with a source of sulfur dioxide, such as thionyl chloride or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), in the presence of a suitable photocatalyst and a chloride source. nih.govacs.org

Upon irradiation with visible light, the excited photocatalyst would initiate a radical cascade, leading to the formation of a furan-3-sulfonyl radical, which is subsequently trapped by a chloride radical to yield the target this compound. Heterogeneous photocatalysts, such as potassium poly(heptazine imide) (K-PHI), have shown promise in mediating such transformations under mild, room temperature conditions, and are compatible with various functional groups, including nitriles. nih.govacs.org

Table 1: Examples of Photocatalytic Sulfonyl Chloride Synthesis

Starting Material SO2 Source Photocatalyst Light Source Yield (%) Reference
Arenediazonium tetrafluoroborates Thionyl Chloride/H2O K-PHI 465 nm LED 50-95 nih.gov
Arylthioacetates Not Applicable K-PHI 465 nm LED / White LED Good nih.gov

Convergent and Divergent Synthetic Routes Towards this compound

The strategic planning of a synthesis can be broadly categorized into convergent and divergent approaches. A convergent synthesis involves the independent synthesis of key fragments of a target molecule, which are then combined in the final stages. This approach is often more efficient for complex molecules. A divergent synthesis, on the other hand, starts from a common intermediate that is elaborated into a variety of structurally related analogues.

For a convergent synthesis of this compound, one could envision the preparation of two main building blocks. For example, a fragment containing the C4 and C5 atoms of the furan ring and another fragment comprising the C2, C3, and the attached cyano and sulfonyl precursor groups. These fragments would then be coupled in a final ring-forming step.

A divergent synthesis would be advantageous for creating a library of analogues. This strategy would involve the synthesis of a common furan intermediate, for example, 2-cyanofuran. This central molecule could then undergo various functionalization reactions at the 3-position to introduce the sulfonyl chloride moiety and other desired functional groups, allowing for the generation of a diverse set of compounds from a single precursor.

Strategic Application of Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. tubitak.gov.tr MCRs are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity, making them ideal for the synthesis of substituted heterocycles like furans. tubitak.gov.tracs.org

A hypothetical MCR for the synthesis of a precursor to this compound could involve the reaction of an α-halo-β-ketosulfone, an activated alkene bearing a cyano group, and a base. The reaction would proceed through a cascade of bond-forming events to construct the fully substituted furan ring in a single step. Another possibility is a variation of the Gewald aminothiophene synthesis, which is a well-known MCR for preparing 2-aminothiophenes, but adapted for furan synthesis. wikipedia.orgorganic-chemistry.org

Table 2: Examples of Furan Synthesis via Multicomponent Reactions

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Arylglyoxal Acetylacetone Phenol Triethylamine, reflux 1-(4-(3,5-dialkylphenyl)-2-methyl-5-phenylfuran-3-yl)ethan-1-one tubitak.gov.tr
Indole 4-Methoxyphenylglyoxal Meldrum's acid Telescoped reaction 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one researchgate.net

Transition Metal-Catalyzed Coupling Reactions in Furan Sulfonyl Chloride Synthesis

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium-catalyzed reactions, in particular, have been widely used for the functionalization of heterocyclic compounds. elsevier.com

One potential strategy for the synthesis of this compound is the direct C-H sulfonation of a 2-cyanofuran precursor. Transition metals such as palladium or ruthenium can catalyze the activation of a C-H bond at the 3-position of the furan ring, followed by coupling with a suitable sulfur dioxide source and a chloride donor. acs.org This approach avoids the need for pre-functionalized starting materials.

Alternatively, a cross-coupling approach could be employed. For instance, a 3-halo-2-cyanofuran derivative could undergo a palladium-catalyzed coupling reaction with a sulfinate salt to form a furan-3-sulfone, which could then be converted to the sulfonyl chloride. Recent research has highlighted the use of benzenesulfonyl chlorides as effective coupling partners for the regiocontrolled 5-arylation of furans, suggesting the feasibility of similar transformations involving sulfonyl chloride moieties. africaresearchconnects.com

Table 3: Examples of Transition Metal-Catalyzed Reactions for Furan Synthesis and Functionalization

Reaction Type Furan Substrate Coupling Partner Catalyst Product Type Reference
Direct Arylation 2-Furaldehyde Aryl Halides Palladium 5-Aryl-2-formylfurans organic-chemistry.org
C-H Arylation Benzofuran Triarylantimony Difluorides Pd(OAc)2 2-Arylbenzofurans nih.gov
Cross-Coupling 4-Tosyl-2(5H)-furanone Boronic Acids Palladium 4-Substituted 2(5H)-furanones researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2 Cyanofuran 3 Sulfonyl Chloride

Reaction Chemistry of the Sulfonyl Chloride Group

The sulfonyl chloride group is a highly reactive functional group, primarily serving as a potent electrophile. Its reactivity stems from the electron-deficient sulfur atom, which is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Attack and Substitution Reactions

The most common reaction pathway for sulfonyl chlorides involves nucleophilic attack at the sulfur atom, leading to the displacement of the chloride ion. This substitution reaction is the basis for the synthesis of a variety of important sulfur-containing compounds.

Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. This reaction, often carried out in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry. Similarly, reaction with alcohols in the presence of a base affords sulfonate esters. The sulfonate group is an excellent leaving group, making sulfonate esters valuable intermediates in organic synthesis.

Table 1: Representative Nucleophilic Substitution Reactions of Sulfonyl Chlorides

NucleophileProductGeneral Reaction
Primary/Secondary Amine (R₂NH)Sulfonamide (R'SO₂NR₂)R'SO₂Cl + 2 R₂NH → R'SO₂NR₂ + R₂NH₂⁺Cl⁻
Alcohol (R'OH)Sulfonate Ester (RSO₂OR')RSO₂Cl + R'OH + Base → RSO₂OR' + Base·HCl

Note: R' in the general reaction represents the 2-cyanofuran-3-yl moiety.

Reductive Transformations to Sulfones and Sulfinic Acid Derivatives

Sulfonyl chlorides can be reduced to various other sulfur-containing functional groups. For instance, reduction with reagents like zinc dust in acidic media can yield thiols. Milder reducing agents can lead to the formation of sulfinic acids or their salts. The choice of reducing agent and reaction conditions determines the final product.

Table 2: Potential Reductive Transformations of 2-Cyanofuran-3-sulfonyl chloride

ReagentPotential Product
Strong reducing agents (e.g., Zn/H⁺)2-Cyanofuran-3-thiol
Milder reducing agents2-Cyanofuran-3-sulfinic acid

Radical Reactions Initiated by Sulfonyl Chloride Scission

The S-Cl bond in sulfonyl chlorides can undergo homolytic cleavage under thermal or photochemical conditions to generate a sulfonyl radical (RSO₂•) and a chlorine radical. These sulfonyl radicals can participate in various radical reactions, such as addition to alkenes and alkynes. The furan (B31954) ring itself, being an aromatic system, could potentially undergo radical substitution, although such reactions are less common than electrophilic aromatic substitution. The presence of the cyano group might influence the stability and subsequent reactions of any radical intermediates formed on the furan ring.

Transformations Involving the Cyano Functionality

The cyano group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The strong electron-withdrawing nature of the cyano group deactivates the furan ring towards electrophilic attack and directs incoming electrophiles to the meta position relative to the cyano group.

The cyano group itself can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide, respectively. Reduction of the nitrile can lead to a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions and can be used to construct other heterocyclic systems. The reactivity of the cyano group in this compound would likely be influenced by the presence of the adjacent sulfonyl chloride group, potentially making it more susceptible to certain nucleophilic additions. However, specific experimental data on such transformations for this compound are not available in the reviewed literature.

Cycloaddition Reactions (e.g., [3+2], [4+2]) with Diverse Substrates

This compound possesses several functionalities that can participate in cycloaddition reactions. The furan ring can act as a diene in [4+2] cycloadditions, while the nitrile group can engage in [3+2] and [4+2] cycloadditions. researchgate.net

[4+2] Cycloadditions (Diels-Alder): The furan ring can serve as a diene in Diels-Alder reactions. However, the strong electron-withdrawing nature of the cyano and sulfonyl chloride substituents deactivates the diene system, likely requiring highly reactive or electron-rich dienophiles and potentially harsh reaction conditions, such as high pressure or Lewis acid catalysis. The regioselectivity would be influenced by the electronic effects of the substituents.

[3+2] Cycloadditions: The nitrile group is a potential dipolarophile for [3+2] cycloaddition reactions. For instance, its reaction with azides can lead to the formation of tetrazole rings. researchgate.net This transformation is a valuable method for synthesizing highly functionalized heterocyclic systems.

[2+2] Cycloadditions: The sulfonyl chloride group can react with imines to form 1,2-thiazetidine-1,1-dioxides, a type of four-membered heterocycle. imist.ma This reaction proceeds through the in-situ formation of a sulfene (B1252967) intermediate (by elimination of HCl), which then undergoes a [2+2] cycloaddition with the C=N bond of the imine. magtech.com.cn

Table 1: Predicted Cycloaddition Reactions of this compound

Reaction Type Substrate Predicted Product Class Mechanistic Notes
[4+2] Maleimide Substituted 7-oxanorbornene Furan acts as diene. Reaction likely requires forcing conditions due to the deactivated ring.
[3+2] Phenyl azide Furan-substituted tetrazole Nitrile acts as dipolarophile. researchgate.net

| [2+2] | N-Benzylidenemethylamine | Furan-substituted 1,2-thiazetidine-1,1-dioxide | Involves formation of a sulfene intermediate from the sulfonyl chloride. imist.mamagtech.com.cn |

Directed C-H Bond Functionalization Mediated by the Nitrile Group

The nitrile group is a well-established directing group in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net It can coordinate to a metal center, positioning the catalyst to activate a nearby C-H bond for subsequent transformation.

In this compound, the nitrile group could potentially direct the functionalization of the C4-H bond of the furan ring. This would offer a regioselective method for introducing new substituents at this position. Reactions such as arylation, alkylation, or halogenation could be envisioned, typically employing palladium, rhodium, or ruthenium catalysts. The general mechanism involves the coordination of the nitrile's nitrogen atom to the metal catalyst, followed by oxidative addition into the C-H bond to form a metallacyclic intermediate. researchgate.net

Table 2: Plausible Nitrile-Directed C-H Functionalization Reactions

Reaction Type Reagents Potential Product
Arylation Aryl halide, Pd catalyst, Base 4-Aryl-2-cyanofuran-3-sulfonyl chloride
Alkylation Alkylating agent, Ru catalyst 4-Alkyl-2-cyanofuran-3-sulfonyl chloride

| Acetoxylation | Oxidant (e.g., PhI(OAc)2), Pd catalyst | 4-Acetoxy-2-cyanofuran-3-sulfonyl chloride |

Nucleophilic Addition to the Nitrile Triple Bond

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. ucalgary.calibretexts.org This reactivity provides a pathway to convert the nitrile into other important functional groups.

Organometallic Reagents: Strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the nitrile to form an intermediate imine anion. Aqueous workup would then hydrolyze this intermediate to a ketone. libretexts.org

Hydride Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine via two successive hydride additions. libretexts.org The use of a milder reducing agent like diisopropylaluminum hydride (DIBAL-H) can allow for the partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Hydrolysis: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid. libretexts.org

Table 3: Predicted Products from Nucleophilic Addition to the Nitrile Group

Nucleophile/Reagent Intermediate Final Product (after workup) Resulting Functional Group
CH₃MgBr Imine anion 2-Acetylfuran-3-sulfonyl chloride Ketone
LiAlH₄ - 2-(Aminomethyl)furan-3-sulfonyl chloride Primary Amine
DIBAL-H, then H₃O⁺ Imine 2-Formylfuran-3-sulfonyl chloride Aldehyde

| H₃O⁺, heat | Amide | 3-Sulfonylchloride-furan-2-carboxylic acid | Carboxylic Acid |

Furan Ring Reactivity and Pericyclic Transformations

The furan nucleus itself is a site of significant reactivity, which is heavily modulated by the attached cyano and sulfonyl chloride groups.

Electrophilic and Nucleophilic Aromatic Substitution on the Furan Nucleus

The furan ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution. However, in this compound, the powerful electron-withdrawing effects of the C2-cyano and C3-sulfonyl chloride groups strongly deactivate the ring towards electrophiles. Electrophilic substitution, if it were to occur, would be extremely difficult and would likely be directed to the C5 position, which is furthest from the deactivating groups.

Conversely, this deactivation makes the furan ring susceptible to nucleophilic aromatic substitution (SNAE) . A strong nucleophile could potentially attack the ring, particularly at the C5 position, leading to the displacement of a suitable leaving group or addition followed by rearomatization. The presence of two strong electron-withdrawing groups stabilizes the negatively charged Meisenheimer-like intermediate that forms during the reaction. nih.gov

Ring-Opening and Rearrangement Reactions of Substituted Furans

Furan rings, especially those bearing certain substituents, can undergo ring-opening reactions under various conditions. For instance, oxidation can lead to the formation of unsaturated dicarbonyl compounds. Acid-catalyzed hydrolysis, particularly under harsh conditions, can also lead to ring cleavage.

A notable transformation is the aza-Achmatowicz rearrangement, where N-substituted furfurylamines are oxidized to form piperidinone rings. gla.ac.uk While not directly applicable to this compound itself, if the nitrile were reduced to an aminomethyl group, subsequent oxidation could potentially trigger such a rearrangement, providing a route to complex nitrogen-containing heterocycles.

Stereoselective and Regioselective Reactions of the Furan System

The control of regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules.

Regioselectivity: In cycloaddition reactions, the electronic and steric properties of the substituents on the furan ring would dictate the regiochemical outcome. For a Diels-Alder reaction, the dienophile would preferentially align to maximize electronic stabilization in the transition state. For C-H functionalization, the directing effect of the nitrile group provides high regiocontrol. researchgate.net

Stereoselectivity: For [4+2] cycloadditions, the endo rule typically governs the stereochemical outcome, although exceptions exist. In reactions involving the creation of new stereocenters, such as the addition of a nucleophile to a prochiral center that could be formed from the nitrile group, the stereoselectivity would depend on the use of chiral reagents or catalysts. For instance, the enantioselective reduction of a ketone derived from the nitrile group could be achieved using chiral reducing agents.

Derivatization and Synthetic Applications of 2 Cyanofuran 3 Sulfonyl Chloride

Design and Synthesis of Novel Heterocyclic Systems

The unique arrangement of a reactive sulfonyl chloride, an electron-withdrawing nitrile, and a versatile furan (B31954) ring makes 2-cyanofuran-3-sulfonyl chloride a powerful building block for constructing diverse and complex heterocyclic architectures. Its reactivity is primarily centered around the sulfonyl chloride group, which readily engages with nucleophiles, while the furan and cyano moieties offer avenues for subsequent, intricate cyclization reactions.

Furan-Containing Sulfonamides and Their Complex Analogues

The most direct application of this compound is in the synthesis of furan-containing sulfonamides. The reaction between a sulfonyl chloride and a primary or secondary amine is one of the most reliable transformations in organic chemistry, forming the basis of numerous "sulfa drugs" and other biologically active compounds. researchgate.netwikipedia.orgnih.govnih.gov This reaction proceeds readily, making this compound an ideal starting material for creating libraries of novel sulfonamides for drug discovery. sigmaaldrich.com

The general synthesis involves reacting this compound with a wide array of amines in the presence of a base to yield the corresponding N-substituted 2-cyanofuran-3-sulfonamides. The diversity of commercially available amines allows for the introduction of various functionalities, tuning the steric and electronic properties of the final molecule. This strategy is frequently employed in medicinal chemistry to generate analogues of existing drugs or to discover new lead compounds. nih.gov For instance, complex sulfonamides derived from heterocyclic sulfonyl chlorides have been investigated as inhibitors of enzymes like TNF-α converting enzyme (TACE). sigmaaldrich.com Precedents involving the synthesis of other furyl sulfonamides confirm the feasibility and utility of this approach for generating complex, biologically relevant molecules. researchgate.netgoogle.com

Table 1: Illustrative Examples of Furan-Containing Sulfonamides from this compound

Amine ReactantResulting Sulfonamide StructurePotential Significance
AnilineN-phenyl-2-cyanofuran-3-sulfonamideCore structure for aryl sulfonamides
Piperidine1-[(2-cyanofuran-3-yl)sulfonyl]piperidineIntroduction of a saturated heterocyclic motif
(R)-α-Methylbenzylamine(R)-N-(1-phenylethyl)-2-cyanofuran-3-sulfonamideChiral sulfonamide for stereoselectivity studies
4-Aminobenzoic acid4-({[(2-cyanofuran-3-yl)sulfonyl]amino})benzoic acidBifunctional molecule with potential for further derivatization

Construction of Fused and Spirocyclic Architectures Incorporating Furan and Sulfur

Beyond simple sulfonamide formation, this compound is a precursor to advanced polycyclic systems. By incorporating additional reactive sites into the amine partner, subsequent intramolecular reactions can be triggered to build fused or spirocyclic scaffolds.

Methodologies for creating such systems often rely on intramolecular cyclization. For example, research has shown that carbanions generated from sulfone derivatives can undergo intramolecular cyclization to form fused furan ring systems. nih.gov A particularly relevant strategy involves the photochemical intramolecular cycloaddition of sulfonamides that have a pendant furan ring, leading to complex, fused polyheterocyclic sulfonamides. mdpi.com This demonstrates a direct pathway from a furan-sulfonamide conjugate to a multi-ring system.

Other advanced methods include palladium-mediated intramolecular cyclizations, where substrates containing a sulfonamide and an olefin can be transformed into fused and spirocyclic nitrogen heterocycles. researchgate.net Furthermore, the intramolecular Diels-Alder reaction of furan-containing vinylsulfonamides is a powerful tool for constructing bicyclic sultams (cyclic sulfonamides), showcasing another route to fused architectures. bohrium.com These established strategies suggest that derivatives of 2-cyanofuran-3-sulfonamide could be designed to undergo similar cyclizations, yielding novel and complex molecular frameworks.

Table 2: Hypothetical Fused and Spirocyclic Scaffolds from this compound Derivatives

Derivative of 2-Cyanofuran-3-sulfonamideCyclization StrategyResulting Scaffold Type
N-allyl-2-cyanofuran-3-sulfonamideRadical or metal-catalyzed cyclizationFused pyrrolidine-sulfonamide
N-(2-allylphenyl)-2-cyanofuran-3-sulfonamideHeck-type intramolecular cyclizationFused dihydroquinoline-sulfonamide
N-(but-3-en-1-yl)-2-cyanofuran-3-sulfonamideIntramolecular Diels-Alder with furanFused bicyclic sultam

Strategic Utility as a Precursor in Multistep Organic Synthesis

The title compound serves as a strategic building block, enabling the incorporation of a unique trifunctional moiety into more complex molecules, and facilitating the rapid generation of molecular diversity.

Introduction of Furan-Cyano-Sulfonyl Moieties into Advanced Intermediates

The ability to introduce the 2-cyanofuran-3-sulfonyl group into a molecule in a single step is a significant synthetic advantage. This moiety combines three valuable chemical features: the furan ring, a common scaffold in natural products and pharmaceuticals chinesechemsoc.org; the sulfonamide linkage, a well-known amide bioisostere with distinct physicochemical properties nih.govnih.gov; and the cyano group, a versatile functional handle that can be converted into amines, carboxylic acids, or tetrazoles.

In multistep synthesis, a complex fragment containing a primary or secondary amine can be coupled with this compound to append the furan-cyano-sulfonyl unit. This strategy has been used in the synthesis of natural products where sulfonyl derivatives serve as key intermediates for subsequent transformations. mdpi.comresearchgate.net The introduction of this specific group can impart desirable properties to the target molecule or provide a reactive center for further elaboration.

Scaffold Diversity Generation via Parallel Synthesis Methodologies

Parallel synthesis is a cornerstone of modern medicinal chemistry, allowing for the rapid creation of large libraries of related compounds for biological screening. mdpi.com The robust and high-yielding nature of the reaction between sulfonyl chlorides and amines makes it exceptionally well-suited for this approach. researchgate.netenamine.net

By using this compound as a common core, it can be reacted with a large, diverse set of amine building blocks in a parallel format. Each reaction well or vessel would contain the sulfonyl chloride and a different amine, leading to a library of unique furan sulfonamides. This diversity-oriented synthesis approach enables the exploration of a wide chemical space around the central furan scaffold, accelerating the discovery of new bioactive molecules. nih.govmdpi.com The use of sulfonyl halides is a proven strategy for generating such compound libraries efficiently. researchgate.netenamine.net

Development of Stereoselective Syntheses Utilizing this compound

Controlling stereochemistry is critical in the synthesis of chiral drugs and bioactive molecules. While specific stereoselective applications of this compound have not been extensively documented, established principles in asymmetric synthesis suggest several potential pathways.

A straightforward approach involves the reaction of the achiral sulfonyl chloride with a chiral, enantiopure amine or alcohol. This results in the formation of diastereomeric products, which can often be separated by standard chromatographic or crystallization techniques.

More sophisticated methods involve catalysis. For example, recent advances have shown that sulfonyl radicals, generated from sulfonyl chlorides, can participate in catalytic asymmetric reactions to produce α-chiral sulfones with high enantioselectivity. rsc.org This highlights the potential for developing novel stereoselective transformations. Another powerful strategy is the use of chiral auxiliaries. For instance, enantiomerically pure cyclic sulfonamides (sultams) have been prepared through intramolecular Diels-Alder reactions of vinylsulfonamides containing a furan ring and a chiral amine moiety. bohrium.com This approach demonstrates how chirality can be effectively transferred to create complex, stereodefined heterocyclic systems derived from furan and sulfonamide precursors. These examples provide a roadmap for the future development of stereoselective syntheses that incorporate the unique 2-cyanofuran-3-sulfonyl scaffold. mdpi.comresearchgate.net

Asymmetric Inductions through Chiral Auxiliary Approaches

There is currently no published research demonstrating the use of this compound in conjunction with chiral auxiliaries to induce asymmetry in chemical transformations. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is created, the auxiliary is removed.

A hypothetical application would involve the reaction of this compound with a chiral alcohol or amine to form a chiral sulfonamide or sulfonate ester. This new chiral molecule could then be used in reactions such as Diels-Alder cycloadditions, alkylations, or reductions, where the stereochemical environment created by the chiral auxiliary would favor the formation of one enantiomer or diastereomer over the other. However, no such studies have been reported.

Chiral Catalyst Development for Enantioselective Transformations

Similarly, the development of chiral catalysts derived from this compound has not been described in the scientific literature. The synthesis of chiral ligands is a cornerstone of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantioenriched product.

The structure of this compound offers potential attachment points for chiral moieties to create novel ligands. For instance, the sulfonyl chloride could be reacted with a chiral diamine or diol to form a bidentate ligand capable of coordinating with a metal center. The resulting chiral metal complex could then be investigated as a catalyst for various enantioselective reactions. To date, no such research has been made publicly available.

Computational and Theoretical Investigations of 2 Cyanofuran 3 Sulfonyl Chloride Chemistry

Electronic Structure Characterization and Molecular Orbital Analysis

The electronic structure of 2-cyanofuran-3-sulfonyl chloride is dictated by the interplay of the furan (B31954) ring's aromaticity and the strong electron-withdrawing effects of the cyano and sulfonyl chloride substituents. Density Functional Theory (DFT) calculations are commonly used to investigate the electronic properties of such molecules.

The furan ring itself is a five-membered aromatic heterocycle where one of the oxygen's lone pairs participates in the π-system. The introduction of a cyano group at the 2-position and a sulfonyl chloride group at the 3-position significantly perturbs the electron distribution within the ring. Both substituents are powerful electron-withdrawing groups, which is expected to lower the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A molecular orbital analysis would likely reveal that the HOMO is primarily localized on the furan ring, albeit with some contribution from the substituents. The LUMO, in contrast, is expected to have significant contributions from the π* orbitals of the cyano group and the d-orbitals of the sulfur atom in the sulfonyl chloride group. The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic properties and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In substituted furans, the nature and position of the substituents have a profound impact on these frontier orbitals. For instance, in other furan derivatives, electron-withdrawing groups have been shown to stabilize both the HOMO and LUMO, with a more pronounced effect on the LUMO, leading to a narrowing of the energy gap.

The electrostatic potential map of this compound would be characterized by regions of high positive potential around the hydrogen atoms of the furan ring and the sulfur atom of the sulfonyl chloride group, while negative potential would be concentrated around the oxygen and nitrogen atoms of the cyano and sulfonyl groups. This distribution of charge highlights the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions and reactivity.

Quantum Chemical Calculations of Reaction Energetics and Transition States

Quantum chemical calculations are indispensable for mapping the potential energy surfaces of chemical reactions involving this compound. These calculations can determine the thermodynamic feasibility of a reaction and the kinetic barriers associated with it.

For key reactions, such as nucleophilic substitution at the sulfonyl chloride group or reactions involving the cyano group, computational methods can provide accurate estimates of the standard enthalpy of reaction (ΔrH), entropy of reaction (ΔrS), and Gibbs free energy of reaction (ΔrG). A negative ΔrG indicates a thermodynamically favorable process under standard conditions.

A computational study on the formation of 2- and 3-cyanofurans provides thermodynamic data for these important precursors. researchgate.netrsc.orgrsc.org For instance, the calculated enthalpy, entropy, and Gibbs free energy changes for reactions yielding these cyanofurans can be used as a baseline for understanding the thermodynamics of subsequent transformations. researchgate.netrsc.orgrsc.org

Table 1: Illustrative Thermodynamic Data for Furan Derivative Reactions (Hypothetical)

ReactionΔrH (kJ/mol)ΔrS (J/mol·K)ΔrG (kJ/mol) at 298.15 K
Formation of 2-Cyanofuran---
Sulfonation of 2-Cyanofuran---
Hydrolysis of this compound---

Note: The table above is illustrative. Specific values for this compound would require dedicated computational studies.

The thermodynamic parameters for the formation of 2-cyanofuran have been computed using modern quantum chemical models like G2MP2, G3, G4MP2, and G4. researchgate.netrsc.org These calculations show the influence of temperature and pressure on the thermodynamic stability of the molecule. researchgate.netrsc.org Similar calculations could be extended to this compound to predict its stability and the spontaneity of its reactions.

Kinetic studies using computational methods involve locating the transition state structures for proposed reaction pathways and calculating the activation energy barriers. A lower activation energy barrier corresponds to a faster reaction rate. For this compound, important reactions to study would include its synthesis and subsequent derivatization.

For example, in the Diels-Alder reactions of substituted furans, computational studies have shown that electron-withdrawing substituents significantly influence the activation barriers. nih.gov The presence of both cyano and sulfonyl chloride groups is expected to make the furan ring electron-deficient, potentially altering its reactivity in cycloaddition reactions. Theoretical studies on the ring-opening of furan and its derivatives also provide insights into the activation energies of such processes, which could be relevant for understanding the thermal stability and degradation pathways of this compound. rsc.org

Table 2: Hypothetical Activation Energies for Reactions of this compound

Reaction PathwayTransition StateActivation Energy (kJ/mol)
Nucleophilic attack on sulfonyl groupTS1-
Diels-Alder reactionTS2-
Ring openingTS3-

Note: The table above is illustrative. Specific values for this compound would require dedicated computational studies.

Proton affinity (PA) is a fundamental measure of a molecule's basicity in the gas phase. Computational studies on furan and its derivatives have explored how substituents affect the protonation sites and their corresponding affinities. For furan itself, the α-position is the most favorable site for protonation. researchgate.netrsc.org However, in 2-cyanofuran and 3-cyanofuran, the presence of the cyano group makes the nitrogen atom the most basic site. researchgate.netrsc.org It is therefore highly probable that for this compound, the primary site of protonation would also be the nitrogen atom of the cyano group.

Table 3: Calculated Proton Affinities for Furan and Cyanofurans

MoleculeProtonation SiteProton Affinity (kJ/mol) at 298 K (G3 Method)
Furanα-carbon~814
2-CyanofuranNitrogen~747
3-CyanofuranNitrogen-

Source: Adapted from computational studies on cyanofurans. researchgate.netrsc.orgacs.orgresearchgate.net

Hydrogen atom transfer (HAT) is another important reaction class. The bond dissociation energy (BDE) is a key parameter in HAT reactions. In furan derivatives, the C-H bonds of the ring have different BDEs compared to those on substituent groups. Computational studies on furfural (B47365), for example, have shown that the aldehydic C-H bond is significantly weaker than the C-H bonds on the furan ring, making it the preferred site for hydrogen abstraction. dtu.dk For this compound, theoretical calculations could predict the relative BDEs of the C-H bonds on the furan ring, providing insight into its radical chemistry.

Theoretical Predictions of Spectroscopic Parameters and Their Experimental Correlation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be used to interpret and assign experimental spectra.

Theoretical calculations, typically using DFT methods, can predict the vibrational frequencies and intensities of a molecule. These calculated spectra can be compared with experimental Infrared (IR) and Raman spectra to provide a detailed assignment of the vibrational modes.

For this compound, the vibrational spectrum would exhibit characteristic bands for the furan ring, the cyano group, and the sulfonyl chloride group.

Furan Ring Vibrations: These include C-H stretching vibrations typically appearing above 3100 cm⁻¹, C=C stretching vibrations in the 1500-1600 cm⁻¹ region, and various ring breathing and deformation modes at lower frequencies. globalresearchonline.net

Cyano Group Vibrations: A strong and sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2260 cm⁻¹.

Sulfonyl Chloride Group Vibrations: The S=O asymmetric and symmetric stretching vibrations are expected to appear as strong bands in the regions of 1370-1400 cm⁻¹ and 1170-1200 cm⁻¹, respectively. The S-Cl stretching vibration would be found at lower frequencies.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Furan RingC-H stretch>3100
Furan RingC=C stretch1500-1600
CyanoC≡N stretch2220-2260
Sulfonyl ChlorideS=O asymmetric stretch1370-1400
Sulfonyl ChlorideS=O symmetric stretch1170-1200

Note: These are general ranges and specific values would be obtained from quantum chemical calculations.

By performing a full vibrational analysis, each calculated vibrational mode can be characterized by its frequency, intensity, and the corresponding atomic motions (Total Energy Distribution, TED), allowing for a complete understanding of the molecule's vibrational dynamics. mjcce.org.mk Such theoretical predictions are invaluable for the structural elucidation and characterization of novel compounds like this compound.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational chemistry offers powerful tools for the a priori prediction of ¹H and ¹³C NMR chemical shifts, which can aid in the characterization of novel compounds like this compound.

Methodology: The prediction of NMR chemical shifts is predominantly carried out using Density Functional Theory (DFT) calculations. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating nuclear magnetic shielding tensors. mdpi.compsu.edu The process involves:

Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. Functionals like B3LYP or ωB97X-D with basis sets such as 6-31G(d) or larger are typically employed. mdpi.comsemanticscholar.org

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is applied, often with a functional like mPW1PW91 or WP04 and a more extensive basis set (e.g., 6-311++G(2d,p)), to calculate the isotropic shielding values (σ) for each nucleus. mdpi.com

Chemical Shift Calculation: The final chemical shifts (δ) are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_iso).

Predicted Data: The furan ring exhibits distinct chemical shifts for its protons and carbons. The presence of a strongly electron-withdrawing cyano (-CN) group at the C2 position and a sulfonyl chloride (-SO₂Cl) group at the C3 position significantly influences the electronic environment and, consequently, the NMR chemical shifts. The -CN group is expected to deshield the adjacent C2 and the proton at C5, while the -SO₂Cl group will strongly deshield the attached C3 and adjacent C2 and C4 carbons.

Below are the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated in a common NMR solvent like CDCl₃. These values are derived from established DFT methodologies and substituent effects observed in related furan and aromatic systems. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretically predicted data. Actual experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes on Expected Shifts
C2-118.5Deshielded by both -CN and -SO₂Cl groups.
C3-145.0Strongly deshielded by the directly attached -SO₂Cl group.
C47.65120.0Deshielded by the adjacent -SO₂Cl group.
C57.90155.0Significantly deshielded due to the influence of the furan oxygen and the -CN group.
CN-112.0Typical chemical shift for a nitrile carbon.

Computational Elucidation of Reaction Mechanisms and Regioselectivity

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms, transition states, and the factors governing selectivity. For this compound, key reactions would involve nucleophilic attack at the electrophilic sulfur atom of the sulfonyl chloride group.

Theoretical investigations would focus on distinguishing between possible mechanistic pathways, such as a concerted, one-step bimolecular nucleophilic substitution (Sₙ2-type) or a stepwise addition-elimination (A-E) mechanism involving a hypervalent sulfur intermediate. dntb.gov.uasemanticscholar.org DFT calculations can locate the transition state(s) and any intermediates along the reaction coordinate, with the calculated activation energies (ΔG‡) revealing the kinetically favored pathway. dntb.gov.ua

The choice of solvent can dramatically alter the rate and even the mechanism of a reaction. uchile.cl Computational models, particularly implicit continuum solvent models like the Polarizable Continuum Model (PCM), are effective in simulating the influence of the solvent environment on reaction energetics. researchgate.net

For the reaction of this compound with a nucleophile, the polarity and hydrogen-bonding capability of the solvent would be critical.

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents can solvate cations effectively but are less effective at solvating anions. In the context of a nucleophilic attack on the sulfonyl chloride, they might favor an Sₙ2 pathway.

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can stabilize both charged transition states and intermediates through hydrogen bonding. acs.org This could potentially lower the activation energy for a stepwise A-E mechanism by stabilizing the negatively charged intermediate.

A theoretical study would calculate the energy profiles for the reaction in various solvents to predict how the medium affects the mechanistic landscape.

Table 2: Hypothetical Calculated Activation Energies (ΔG‡) for Nucleophilic Attack on this compound in Different Solvents This table presents theoretically predicted data to illustrate solvent effects. Actual values would require specific quantum chemical calculations.

SolventDielectric Constant (ε)Predicted ΔG‡ (Sₙ2 Pathway) (kcal/mol)Predicted ΔG‡ (A-E Pathway) (kcal/mol)
Gas Phase125.028.5
Acetonitrile37.521.022.5
Water78.422.520.0

These hypothetical data suggest that the reaction is faster in solution than in the gas phase and that the mechanism could switch from Sₙ2 to A-E in a highly polar, protic solvent like water.

The electronic nature of substituents on the furan ring is a critical determinant of the molecule's reactivity and the regioselectivity of its reactions. The this compound molecule contains two powerful electron-withdrawing groups (EWGs).

Cyano Group (-CN): Located at the 2-position, it significantly lowers the electron density of the furan ring through both inductive and resonance effects.

Sulfonyl Chloride Group (-SO₂Cl): Positioned at the 3-position, this is another potent EWG that further deactivates the ring.

The combined effect of these groups makes the furan ring highly electron-deficient. This deactivation would make classical electrophilic aromatic substitution on the furan ring extremely difficult. However, it would activate the ring towards nucleophilic aromatic substitution (SₙAr) or Diels-Alder reactions where the furan acts as the dienophile. conicet.gov.ar

Computational studies can quantify these substituent effects. By calculating the activation energies for a given reaction while systematically varying the substituent at a specific position (e.g., replacing the -CN group with an electron-donating group like -OCH₃), a quantitative relationship, such as a Hammett plot, can be established. semanticscholar.orgnih.gov This analysis reveals the sensitivity of the reaction to electronic perturbations.

Table 3: Hypothetical Calculated Activation Energies (ΔG‡) for Nucleophilic Attack at C5 as a Function of the C2-Substituent This table presents theoretically predicted data to illustrate electronic effects. R represents the substituent at the 2-position on the furan ring.

Substituent (R) at C2Hammett Constant (σ_p)Predicted ΔG‡ (kcal/mol)
-OCH₃ (Methoxy)-0.2735.2
-CH₃ (Methyl)-0.1733.1
-H (Hydrogen)0.0030.5
-Cl (Chloro)0.2328.4
-CN (Cyano)0.6626.0

The trend in this hypothetical table demonstrates that stronger electron-withdrawing groups at the 2-position are predicted to lower the activation barrier for nucleophilic attack on the furan ring, thereby increasing the reaction rate. This is consistent with the general principles of SₙAr reactions.

Q & A

Basic: What are the common synthetic routes for preparing 2-cyanofuran-3-sulfonyl chloride, and what are their respective advantages and limitations?

Methodological Answer:
The compound is typically synthesized via sulfonylation of 2-cyanofuran derivatives using chlorosulfonic acid under anhydrous conditions, followed by chlorination with agents like thionyl chloride. This method achieves moderate yields (60–75%) but requires strict moisture control to avoid premature hydrolysis of the sulfonyl chloride group . Alternative routes may involve direct sulfonation of pre-functionalized furan intermediates, though these often suffer from competing side reactions due to the electron-withdrawing cyano group.

Key Considerations:

  • Advantages: Scalability for gram-scale synthesis.
  • Limitations: Harsh acidic conditions may degrade sensitive functional groups.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Confirms the furan ring substitution pattern and sulfonyl chloride integration (e.g., downfield shifts for sulfonyl-attached carbons).
  • IR Spectroscopy: Identifies S=O stretches (~1350 cm⁻¹) and C≡N vibrations (~2250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validates molecular weight ([M+H]⁺ expected at m/z 215.97 for C₅H₃ClNO₃S₂).
  • Elemental Analysis: Ensures stoichiometric purity (>95% by combustion analysis).

Advanced: How can researchers resolve contradictory data regarding the thermal stability of this compound in different solvent systems?

Methodological Answer:
Contradictions often arise from solvent polarity and trace moisture. Systematic approaches include:

Controlled Thermogravimetric Analysis (TGA): Compare decomposition profiles in anhydrous vs. humidified atmospheres.

Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energies in aprotic solvents (e.g., THF, DCM) .

Hydrolysis Monitoring: Use in situ IR to track sulfonic acid formation in polar solvents (e.g., acetone).

Example Data:

SolventDecomposition Onset (°C)Hydrolysis Rate (k, h⁻¹)
DCM1200.02
THF1100.15
Acetone950.45

Advanced: How can reaction conditions be optimized when using this compound in nucleophilic substitutions?

Methodological Answer:

  • Solvent Selection: Use anhydrous dichloromethane or THF to stabilize intermediates .
  • Catalysts: Add triethylamine (1.2 equiv) to scavenge HCl and prevent side reactions .
  • Temperature: Maintain 0–25°C to balance reactivity and stability.
  • Workup: Quench with ice-cold water to isolate sulfonamides/sulfonate esters.

Yield Optimization Table:

NucleophileSolventCatalystYield (%)
Primary amineDCMEt₃N82
ThiolTHFDMAP68
AlcoholDCMNone45

Basic: What are the standard handling protocols and safety considerations for this compound?

Methodological Answer:

  • PPE: Nitrile gloves, goggles, and lab coats.
  • Storage: Anhydrous conditions at 2–8°C in amber glass vials .
  • Incompatibilities: Avoid water, bases, and oxidizing agents (risk of exothermic decomposition).
  • Spill Management: Neutralize with sodium bicarbonate and absorb via inert material.

Advanced: How does the electronic nature of substituents on the furan ring influence regioselectivity in electrophilic substitutions?

Methodological Answer:
The electron-withdrawing cyano group at C2 deactivates the ring, directing electrophiles to the less hindered C5 position. Computational studies (DFT) predict charge distribution, while experimental validation involves competitive reactions with bromine or nitronium ions .

Case Study:

  • Electrophile: NO₂⁺ (nitration)
  • Observed Product: 5-nitro-2-cyanofuran-3-sulfonyl chloride (87% regioselectivity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.